2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid
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Overview
Description
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound, which includes a methoxymethyl group and a chlorine atom, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of the interleukin-17A (IL-17A) pathway, which is implicated in inflammatory diseases such as psoriasis and rheumatoid arthritis . The compound binds to the IL-17A receptor, preventing the activation of downstream signaling pathways that lead to inflammation.
Comparison with Similar Compounds
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry, including as antituberculosis agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8ClN3O3 |
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Molecular Weight |
241.63 g/mol |
IUPAC Name |
6-chloro-2-(methoxymethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O3/c1-16-4-5-8(9(14)15)13-7(11-5)3-2-6(10)12-13/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
LXJXNDOEIWPESF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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